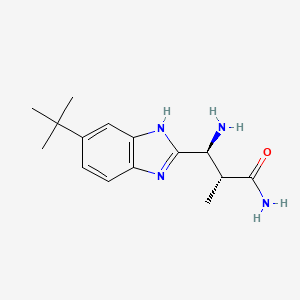

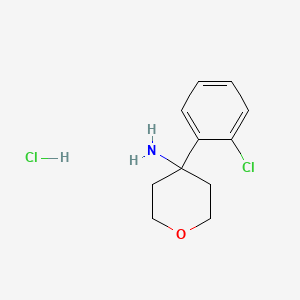

(alphaR,betaS)-beta-Amino-6-(1,1-dimethylethyl)-alpha-methyl-1H-benzimidazole-2-propanamide

概要

説明

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The presence of an amino group and a propanamide group suggests that this compound might exhibit properties common to amines and amides, such as basicity and hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole core with various substituents. The stereochemistry at the alpha and beta positions is indicated by the (alphaR,betaS) notation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group might participate in acid-base reactions, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like the amide might increase its solubility in polar solvents .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of PF-06305591:

Neurogenic Flare and Pain Management

PF-06305591 has been investigated for its effects on capsaicin and capsaicin/heat-induced neurogenic flare , which is a response to nerve irritation. The compound’s impact on reducing the intensity of this flare could have implications for conditions involving nerve pain or inflammation .

Safety and Tolerability in Humans

Studies have been conducted to determine the safety, tolerability, and pharmacokinetics (PK) of repeated doses of PF-06305591 in healthy volunteers. This includes examining the food effect on the relative bioavailability of the compound after a single dose, which is crucial for its development as a medication .

Nav1.8 Blocker for Neurological Diseases

PF-06305591 is identified as a Nav1.8 blocker , which targets a specific type of sodium channel protein subunit. This mechanism suggests its potential use in treating various neurological diseases where such channels are implicated .

Investigational Drug Status

The compound has an official DrugBank Accession Number (DB12106) and is under investigation, indicating its ongoing research status and potential future applications in medicine .

Effect Of PF-06305591 On Capsaicin And Capsaicin/Heat-Induced … PF-6305591 - Drug Targets, Indications, Patents - Synapse Safety and Tolerability Study of Multiple Doses of PF-06305591 (PF-6305591) - 药物靶点:Nav1.8_专利_临床_研发 Clinical Trial on PF-06305591 - Clinical Trials Registry - ICH GCP PF-06305591: Uses, Interactions, Mechanism of Action - DrugBank Online

作用機序

Target of Action

PF-06305591 primarily targets the voltage-gated sodium channel NaV1.8 . This channel plays a crucial role in the transmission of pain signals, making it a promising target for the development of analgesics .

Mode of Action

As a NaV1.8 blocker , PF-06305591 interacts with its target by inhibiting the function of the NaV1.8 sodium channel . This inhibition disrupts the transmission of pain signals, potentially providing relief from pain .

Biochemical Pathways

neuronal signaling pathways involved in pain perception. By blocking NaV1.8, PF-06305591 may prevent the propagation of action potentials, thereby disrupting the transmission of pain signals .

Pharmacokinetics

It has been reported to have anexcellent preclinical in vitro ADME and safety profile . A clinical trial has also been conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of PF-06305591 .

Result of Action

The primary result of PF-06305591’s action is the blockade of the NaV1.8 sodium channel , which leads to a disruption in the transmission of pain signals . This could potentially result in an analgesic effect, providing relief from pain.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZIFIAVVFPNT-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alphaR,betaS)-beta-Amino-6-(1,1-dimethylethyl)-alpha-methyl-1H-benzimidazole-2-propanamide | |

CAS RN |

1449473-97-5 | |

| Record name | PF-06305591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06305591 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06305591 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)

![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)